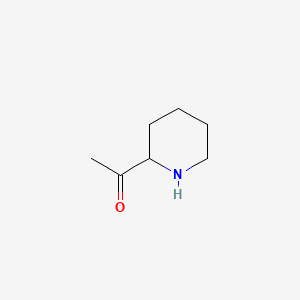

1-(Piperidin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 | |

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-22-8 | |

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(Piperidin-2-yl)ethanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, an important intermediate in organic synthesis and a precursor for various pharmaceuticals and agrochemicals.[1]

Chemical Identity and Structure

This compound, also known as 2-Acetylpiperidine, is an organic compound featuring a piperidine ring substituted at the 2-position with an ethanone group.[1][2] The presence of a secondary amine in the piperidine ring and a ketone functional group dictates its chemical reactivity and physical properties.

IUPAC Name: this compound CAS Number: 97073-22-8[1] Synonyms: 2-Acetylpiperidine, 1-(2-Piperidinyl)ethanone[1][2]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless liquid characterized by a pungent odor.[1] It is soluble in a variety of organic solvents, including alcohols and ethers, but demonstrates insolubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molar Mass | 127.18 g/mol | [1] |

| Melting Point | ~ -30 °C | [1] |

| Boiling Point | 198 °C / 201.6 °C at 760 mmHg | [1] |

| Density | 0.95 g/cm³ | [1] |

| pKa (Predicted) | 8.33 ± 0.10 | [2] |

| Flash Point | 86.1 °C | [1] |

| Vapor Pressure | 0.305 mmHg at 25 °C | [1] |

| Refractive Index | 1.445 | [1] |

| Storage Condition | 2-8 °C | [1][2] |

Experimental Protocols

Synthesis

A general method for the preparation of this compound involves the reaction of styrene with piperidine under basic conditions.[1] The reaction is typically conducted in a suitable solvent and requires heating for a period to drive the reaction to completion.[1]

Detailed Protocol:

-

Reactants: Styrene, Piperidine

-

Conditions: Basic

-

Solvent: A suitable organic solvent

-

Procedure: The reactants are combined in the solvent and heated for a specified duration.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O stretch of the ketone and the N-H stretch of the secondary amine.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, containing both a nucleophilic secondary amine and an electrophilic ketone, allows for a wide range of chemical transformations. It is a valuable precursor in the synthesis of various target molecules, including certain drugs and pesticides.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can be harmful if inhaled, ingested, or comes into contact with the skin.[1] When handling this compound, it is recommended to use personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[1] All work should be conducted in a well-ventilated area, such as a fume hood, to minimize exposure.[1] In case of a spill, appropriate measures should be taken for containment and cleanup.[1]

References

2-Acetylpiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylpiperidine, a heterocyclic compound with significant potential in synthetic chemistry and various industrial applications. This document consolidates key chemical data, explores its formation, and discusses the broader context of the biological activities of piperidine derivatives.

Core Chemical Data

The fundamental chemical properties of 2-Acetylpiperidine are summarized below.

| Property | Value | Reference |

| CAS Number | 97073-22-8 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.1842 g/mol | [1] |

| IUPAC Name | 1-(piperidin-2-yl)ethan-1-one |

Synthesis and Formation

2-Acetylpiperidine is notably formed as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Specifically, it has been identified as a product from the reaction of L-proline with reducing sugars.

Experimental Protocol: Formation via Maillard Reaction

While a detailed, standardized laboratory synthesis protocol for 2-Acetylpiperidine is not widely available in the public domain, its formation can be achieved by simulating the conditions of the Maillard reaction. The following is a generalized protocol based on the established understanding of this reaction:

Objective: To generate 2-Acetylpiperidine through the Maillard reaction of L-proline and a reducing sugar (e.g., glucose).

Materials:

-

L-proline

-

D-glucose (or other reducing sugar)

-

Deionized water

-

Phosphate buffer (to control pH)

-

Reflux apparatus

-

Heating mantle

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Methodology:

-

Reaction Mixture Preparation: Prepare an aqueous solution of L-proline and D-glucose in a phosphate buffer. The molar ratio of the reactants and the pH of the buffer can be varied to optimize the yield of the target compound.

-

Thermal Reaction: Transfer the solution to a round-bottom flask and set up a reflux apparatus. Heat the mixture using a heating mantle at a controlled temperature (typically above 100°C) for a specified period. The reaction time is a critical parameter and can range from several minutes to hours.

-

Extraction: After cooling the reaction mixture to room temperature, perform a liquid-liquid extraction using a suitable organic solvent to isolate the flavor compounds, including 2-Acetylpiperidine.

-

Concentration: Remove the solvent from the organic extract using a rotary evaporator to obtain a concentrated sample of the reaction products.

-

Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the presence of 2-Acetylpiperidine.

Note: This is a generalized protocol. Optimization of parameters such as reactant concentrations, temperature, reaction time, and pH is necessary to maximize the yield of 2-Acetylpiperidine.

Applications and Biological Context

2-Acetylpiperidine serves as a versatile intermediate in synthetic chemistry.[2] Its structural motif is of interest in the development of novel pharmaceuticals, particularly in the fields of analgesics and anti-inflammatory drugs.[2] Furthermore, it is utilized in the flavor and fragrance industry to create specific aroma profiles.[2]

While specific quantitative biological data for 2-Acetylpiperidine is limited in publicly available literature, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities.

| Biological Activity of Piperidine Derivatives | Examples of Therapeutic Areas |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Anti-inflammatory | Immunology, Rheumatology |

It is important to note that the biological activity of a specific derivative is highly dependent on its substitution pattern. Further research is required to elucidate the specific biological profile of 2-Acetylpiperidine.

Logical Workflow: 2-Acetylpiperidine as a Synthetic Intermediate

The following diagram illustrates the role of 2-Acetylpiperidine as a key building block in the synthesis of more complex molecules.

Caption: Synthetic pathway and applications of 2-Acetylpiperidine.

Due to the limited specific information available in the public domain regarding detailed signaling pathways for 2-Acetylpiperidine, this diagram provides a conceptual workflow of its formation and subsequent use as a synthetic precursor.

References

Spectroscopic Characterization of 1-(Piperidin-2-yl)ethanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-2-yl)ethanone. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and general experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

Chemical Name: this compound Synonyms: 2-Acetylpiperidine Molecular Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol CAS Number: 97073-22-8

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that the NMR data presented is based on computational predictions and should be confirmed with experimental analysis.

Table 1: Predicted ¹³C NMR Spectral Data

| Atom No. | Predicted Chemical Shift (ppm) |

| C=O | ~209 |

| CH (Piperidine C2) | ~55 |

| CH₃ (Acetyl) | ~25 |

| CH₂ (Piperidine C6) | ~46 |

| CH₂ (Piperidine C3) | ~26 |

| CH₂ (Piperidine C5) | ~24 |

| CH₂ (Piperidine C4) | ~24 |

Note: Predicted using computational models. Actual experimental values may vary.

Table 2: Expected ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. |

| CH (Piperidine C2) | ~3.0 - 3.5 | Multiplet | Coupled to protons on C3 and C6. |

| CH₃ (Acetyl) | ~2.1 | Singlet | 3H |

| CH₂ (Piperidine) | ~1.3 - 1.9 | Multiplets | 8H, complex overlapping signals from C3, C4, C5, and C6. |

Note: These are estimated values based on the analysis of similar piperidine-containing structures.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (Ketone) | 1715 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[1]

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]+• | 127 | Molecular Ion |

| [M-CH₃]+ | 112 | Loss of a methyl group. |

| [M-COCH₃]+ | 84 | Loss of the acetyl group. |

Note: A GC-MS spectrum for 1-(2-Piperidinyl)ethanone is available in spectral databases, which can be used for confirmation of the molecular weight and fragmentation pattern.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are broadly applicable to small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Neat Liquid): If this compound is a liquid, a thin film can be prepared.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Sample Preparation (KBr Pellet): If the compound is a solid, a KBr pellet can be prepared.

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography before introduction into the ion source.

-

Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. Accurate mass measurements can be achieved by calibrating the instrument with a known reference compound.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for the spectroscopic analysis of organic compounds.

References

2-Acetylpiperidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetylpiperidine, with a primary focus on its solubility and stability characteristics. Due to a lack of extensive publicly available quantitative data for this specific molecule, this document synthesizes information based on the properties of the parent heterocycle, piperidine, and provides detailed, generalized experimental protocols to enable researchers to determine precise quantitative data. This guide is intended to be a foundational resource for professionals in pharmaceutical research and development, aiding in formulation, analytical method development, and the overall handling of 2-Acetylpiperidine.

Introduction

2-Acetylpiperidine, a derivative of the piperidine heterocyclic ring system, is a compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The addition of an acetyl group at the 2-position introduces a ketone functionality and a chiral center, which can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these parameters is critical for the successful development of any potential therapeutic agent.

This document outlines the fundamental physicochemical properties of 2-Acetylpiperidine, presents a qualitative solubility profile based on related structures, and provides robust, generalized experimental protocols for the quantitative determination of its solubility and stability.

Physicochemical Properties of 2-Acetylpiperidine

A summary of the basic physicochemical properties of 2-Acetylpiperidine is presented in Table 1. This data is essential for predicting its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of 2-Acetylpiperidine

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1][2][3] |

| Molecular Weight | 127.18 g/mol | [1][2][3] |

| CAS Number | 97073-22-8 | [1][2] |

| IUPAC Name | 1-(piperidin-2-yl)ethan-1-one | |

| Appearance | Predicted to be a liquid | |

| Predicted LogP | 0.8 (estimated) |

Solubility Profile

Piperidine is known to be miscible with water and highly soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[4] The presence of the acetyl group in 2-Acetylpiperidine is expected to increase its polarity compared to piperidine, potentially enhancing its solubility in polar solvents. However, the overall solubility will also be influenced by the crystalline structure of the solid form, if applicable.

Table 2: Predicted Qualitative Solubility of 2-Acetylpiperidine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High to Miscible | The nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aliphatic piperidine ring provides some non-polar character. |

Stability Profile

The chemical stability of 2-Acetylpiperidine is a critical parameter for its storage, formulation, and in-vivo performance. While specific stability data is not available, potential degradation pathways can be predicted based on its chemical structure. The primary points of lability are likely the acetyl group and the amine functionality.

Potential Degradation Pathways:

-

Hydrolysis: The acetyl group could be susceptible to hydrolysis under acidic or basic conditions, yielding piperidine-2-carboxylic acid or its derivatives.

-

Oxidation: The secondary amine in the piperidine ring could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, could lead to degradation.[5]

A systematic stability testing program is essential to identify and quantify any degradation products.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for determining the equilibrium solubility and chemical stability of 2-Acetylpiperidine. These methods are based on standard pharmaceutical industry practices.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Methodology:

-

Preparation: Add an excess amount of 2-Acetylpiperidine to a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffered solutions at various pH values, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow undissolved material to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered saturate solution with an appropriate solvent and analyze the concentration of dissolved 2-Acetylpiperidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Workflow for Determining Equilibrium Solubility.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[7] HPLC is the most common technique for this purpose.[8]

Methodology:

-

Method Development: Develop a robust HPLC method capable of resolving 2-Acetylpiperidine from potential impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) and UV detection is a common starting point.

-

Forced Degradation: Subject solutions of 2-Acetylpiperidine to various stress conditions to intentionally induce degradation.[7] This helps to identify potential degradation products and validate the stability-indicating nature of the analytical method.

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solution in a temperature-controlled oven (e.g., 60 °C).

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.[5]

-

-

Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze them using the developed HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants.

References

- 1. 2-Acetylpiperidine [webbook.nist.gov]

- 2. 2-Acetylpiperidine [webbook.nist.gov]

- 3. 2-Acetylpiperidine [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Potential Biological Activity of 1-(Piperidin-2-yl)ethanone Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological activity of 1-(Piperidin-2-yl)ethanone derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities of structurally related 2-substituted and N-acylated piperidine analogs to offer valuable insights into the potential of this chemical scaffold.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Modifications to the piperidine core, including substitution at the 2-position and acylation of the ring nitrogen, have been shown to significantly influence the pharmacological profile of the resulting derivatives. This has led to the development of compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) activities.[3][4][5]

This technical guide explores the potential biological activities of this compound derivatives by examining the known activities of closely related analogs. The content herein summarizes key findings on their anticancer, antimicrobial, and CNS-related effects, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity of Piperidine Derivatives

Numerous piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[6] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of several 2-substituted and N-acyl piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 1 | PC-3 | Prostate | 6.3 (GI50) | [3] |

| Compound 25 | PC-3 | Prostate | 6.4 (GI50) | [3] |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |

| Compound 17a | PC3 | Prostate | 0.81 | [6] |

| MGC803 | Gastric | 1.09 | [6] | |

| MCF-7 | Breast | 1.30 | [6] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [6] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [6] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [6] |

Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT or Sulforhodamine B)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 510 nm).[3]

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 values are determined from the dose-response curves.

Signaling Pathway Visualization

The induction of apoptosis is a common mechanism of action for many anticancer compounds. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways.

Caption: Simplified overview of the intrinsic and extrinsic apoptotic pathways.

Antimicrobial Activity of Piperidine Derivatives

Piperidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[7][8] The structural modifications on the piperidine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected piperidine derivatives, including zones of inhibition and minimum inhibitory concentrations (MIC).

| Derivative | Microorganism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 18 | 125 | [7] |

| Escherichia coli | 15 | 250 | [7] | |

| Pseudomonas aeruginosa | 16 | 250 | [7] | |

| Compound 2 | Staphylococcus aureus | 15 | - | [8] |

| Escherichia coli | 12 | - | [8] | |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Escherichia coli | 28 ± 0.14 | - | |

| Klebsiella pneumoniae | 23 ± 0.14 | - |

Experimental Protocols: Antimicrobial Activity Assessment

Agar Disc Diffusion Method

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a sterile agar plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[7][8]

Minimum Inhibitory Concentration (MIC) Determination

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the antimicrobial activity of new chemical entities.

Caption: General workflow for antimicrobial screening of chemical compounds.

Central Nervous System (CNS) Activity of Piperidine Derivatives

The 2-substituted piperidine scaffold is a key structural feature in many CNS-active compounds, including those with activity as H1-antihistamines and agents for neurodegenerative diseases.[4][9]

CNS-Related Activity Data

The following table highlights the activity of some 2-substituted piperidine derivatives on CNS targets.

| Derivative | Target/Assay | Activity | Reference |

| 2-(3-aminopiperidine)-benzimidazoles (e.g., 9q) | H1-antihistamine | Selective, CNS penetrating | [9] |

| 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [10] |

Experimental Protocols: CNS Activity Assessment

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured colorimetrically.[4][11]

-

Procedure:

-

The test compound, AChE, and DTNB are pre-incubated in a buffer solution.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

The change in absorbance is monitored over time at 412 nm.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Conclusion

While direct data on this compound derivatives remains scarce, the extensive research on structurally similar 2-substituted and N-acylated piperidines provides a strong foundation for predicting their potential biological activities. The evidence presented in this guide suggests that this scaffold holds promise for the development of novel therapeutic agents with applications in oncology, infectious diseases, and neurology. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and visualized pathways provided herein offer a practical framework for guiding such future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academicjournals.org [academicjournals.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(Piperidin-2-yl)ethanone: An In-Depth Technical Guide to Safety, Handling, and Disposal

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available safety data for structurally related compounds, primarily piperidine. A specific Material Safety Data Sheet (MSDS) for 1-(Piperidin-2-yl)ethanone (CAS No. 25525-36-6) was not located in the public domain. The information herein should be used as a guide and is not a substitute for a compound-specific risk assessment and institutional safety protocols. All laboratory work should be conducted with the utmost caution and in accordance with established safety procedures.

Executive Summary

This compound, a piperidine derivative, is a key intermediate in pharmaceutical research and development. While specific toxicological data for this compound is limited, its structural similarity to piperidine suggests that it should be handled as a hazardous substance. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Based on data for piperidine and related compounds, this compound is anticipated to be a flammable liquid that is harmful if inhaled, ingested, or absorbed through the skin.[1] It is likely to cause skin and eye irritation, and may cause respiratory tract irritation.

GHS Classification (Anticipated):

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Note: This classification is extrapolated from data on similar compounds and should be confirmed with empirical data.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 198 - 201.6 °C | [1][3] |

| Melting Point | ~ -30 °C | [1] |

| Density | 0.950 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents (alcohols, ethers); Insoluble in water. | [1] |

Toxicological Information (Based on Piperidine Data)

No specific toxicological studies for this compound were found. The following data for the parent compound, piperidine, is provided for reference and to guide a conservative risk assessment.[4]

| Metric | Value (for Piperidine) | Species | Route |

| LD50 (Lethal Dose, 50%) | 400 mg/kg | Rat | Oral |

| LC50 (Lethal Concentration, 50%) | 6,000 mg/m³ (2h) | Mouse | Inhalation |

| LD50 (Lethal Dose, 50%) | 276 mg/kg | Rabbit | Dermal |

Health Effects:

-

Inhalation: Toxic if inhaled. May cause respiratory tract irritation, coughing, and labored breathing.[4][5]

-

Skin Contact: Toxic if absorbed through the skin. Causes skin irritation and potentially severe burns upon prolonged contact.[4]

-

Eye Contact: Causes serious eye irritation and potentially severe eye burns.[4]

-

Ingestion: Harmful if swallowed. May cause burns to the mucous membranes and upper respiratory tract.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Objective: To safely handle this compound, minimizing exposure to personnel and preventing contamination.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Calibrated balance in a ventilated enclosure

-

Chemical fume hood

-

Personal Protective Equipment (see Section 6.0)

-

Spill kit for flammable liquids

-

Labeled waste containers

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required Personal Protective Equipment (PPE).

-

Prepare all necessary equipment and reagents within the fume hood.

-

Have a spill kit readily accessible.

-

-

Dispensing:

-

Transport the container of this compound in a secondary, shatterproof container.

-

Perform all dispensing and weighing operations within the chemical fume hood.

-

Use appropriate tools (e.g., pipette, spatula) to transfer the chemical, avoiding direct contact.

-

-

Reaction Setup:

-

Conduct all reactions involving this compound within a certified chemical fume hood.

-

Ensure all glassware is properly secured.

-

-

Post-Handling:

-

Securely close the primary container of this compound.

-

Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Dispose of all waste in appropriately labeled hazardous waste containers.

-

Remove PPE in the designated area, avoiding cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Flush the affected area with copious amounts of water for at least 15 minutes.

-

Seek immediate medical attention.

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

In Case of Inhalation:

-

Move the individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

In Case of a Spill:

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. | To prevent skin absorption. |

| Body Protection | Flame-retardant lab coat, fully buttoned. | To protect against splashes and fire hazards. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a fume hood or in case of a spill. |

| Footwear | Closed-toe, chemical-resistant shoes. | To prevent exposure from spills. |

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed.[4]

-

Store away from heat, sparks, and open flames.[4]

-

Keep away from oxidizing agents.[4]

Disposal:

-

Dispose of as hazardous waste in accordance with all federal, state, and local regulations.[4]

-

Do not allow the product to enter drains.[4]

-

Contaminated packaging should be treated as hazardous waste.

-

It is recommended to use a licensed professional waste disposal service.[4]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Logical decision flow for emergency first aid response.

References

- 1. chembk.com [chembk.com]

- 2. 1-PIPERIDIN-2-YL-ETHANONE | 97073-22-8 [chemicalbook.com]

- 3. 97073-22-8 CAS MSDS (1-PIPERIDIN-2-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylpiperidine: Discovery, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 2-acetylpiperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific historical records detailing a singular discovery of 2-acetylpiperidine are scarce, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and the study of the Maillard reaction in food chemistry. This document consolidates available data on its chemical properties, outlines plausible synthetic approaches based on established organic chemistry principles, and discusses its relevance within the context of medicinal chemistry.

Introduction and Historical Context

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The history of piperidine chemistry dates back to the 19th century with the isolation of piperine from black pepper, which upon hydrolysis yields piperidine. Early research into piperidine and its derivatives was foundational to the development of heterocyclic chemistry.

The specific compound, 2-acetylpiperidine, does not have a well-documented moment of discovery in the classical sense of synthetic chemistry. Instead, its identification is more prominently noted in the field of food science as a flavor component. It is recognized as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, contributing to its color and flavor.[2] In this context, 2-acetylpiperidine is one of many compounds responsible for the characteristic roasty, cracker-like, and nutty aromas in baked goods, roasted meats, and other processed foods.

From a synthetic perspective, 2-acetylpiperidine hydrochloride is utilized as an intermediate in the synthesis of various bioactive molecules, with applications in neuropharmacology and anti-inflammatory research.[3]

Physicochemical Properties

Quantitative data for 2-acetylpiperidine is summarized in the table below, primarily sourced from the NIST Chemistry WebBook.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [4][5] |

| Molecular Weight | 127.184 g/mol | [4][5] |

| CAS Registry Number | 97073-22-8 | [4][5] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

Spectroscopic Data:

| Technique | Data Highlights | Reference |

| Mass Spectrometry (EI) | Key m/z peaks can be found in the NIST database. | [5] |

| Gas Chromatography (GC) | Retention index data is available.[4] | [2] |

| ¹H-NMR | Data not explicitly found in searches. A representative spectrum would show signals for the acetyl methyl group, the proton on the chiral center, and the piperidine ring protons. | [6] |

| ¹³C-NMR | Data not explicitly found in searches. Expected signals would include the carbonyl carbon, the acetyl methyl carbon, the chiral carbon, and the carbons of the piperidine ring. | [6] |

| Infrared (IR) | An IR spectrum would prominently feature a strong absorption band for the C=O stretch of the ketone. | - |

Synthesis of 2-Acetylpiperidine

General Experimental Protocol: Reductive Amination of a δ-Ketoamine

This protocol is a representative example and may require optimization for the specific synthesis of 2-acetylpiperidine.

Materials:

-

6-amino-2-hexanone hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 6-amino-2-hexanone hydrochloride in dichloromethane, add an excess of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in one portion. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-acetylpiperidine.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Biological Activity and Signaling Pathways

Specific signaling pathways for 2-acetylpiperidine are not well-documented. However, the piperidine moiety is a key pharmacophore in many biologically active compounds.[1] 2-Acetylpiperidine hydrochloride is noted for its use in neuropharmacology and anti-inflammatory research, suggesting potential interactions with receptors and enzymes in the central nervous system and inflammatory pathways.[3]

Given its use in neuropharmacology, a hypothetical signaling pathway could involve the modulation of neurotransmitter systems. For illustrative purposes, the following diagram depicts a generalized signaling cascade that could be influenced by a neuroactive piperidine derivative. It is crucial to note that this is a representative diagram and does not depict a confirmed pathway for 2-acetylpiperidine.

Conclusion

2-Acetylpiperidine is a molecule with a dual identity: a notable contributor to the flavor profile of many cooked foods and a synthetic intermediate with potential applications in medicinal chemistry. While its history as a standalone synthetic target is not extensively documented, its formation via the Maillard reaction is a key aspect of its scientific narrative. The synthesis of 2-acetylpiperidine can be achieved through established methods for creating 2-substituted piperidines. Although its specific biological mechanisms are yet to be fully elucidated, the prevalence of the piperidine scaffold in pharmacologically active compounds suggests that 2-acetylpiperidine and its derivatives warrant further investigation by researchers in drug discovery and development. This guide provides a foundational understanding of this intriguing molecule, summarizing the current knowledge and offering a framework for future research.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Acetylpiperidine [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Acetylpiperidine [webbook.nist.gov]

- 5. 2-Acetylpiperidine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Presence of 1-(Piperidin-2-yl)ethanone Analogs in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 1-(Piperidin-2-yl)ethanone and its analogs, a class of piperidine alkaloids with potential pharmacological significance. While the presence of the core compound, this compound, in the natural world remains to be definitively established, compelling evidence suggests the existence of its close structural relatives, particularly within the plant kingdom. This guide provides a comprehensive overview of the current state of knowledge, including biosynthetic pathways, quantitative data, and detailed experimental protocols for isolation and analysis.

Natural Occurrence and Biosynthesis

The piperidine alkaloid family is widely distributed in nature, with well-known examples including coniine from poison hemlock (Conium maculatum) and piperine from black pepper (Piper nigrum)[1]. While direct evidence for the natural occurrence of this compound is scarce, a study involving mass spectrometry imaging of Conium maculatum fruits detected an intense signal at m/z 140.1435[2]. This signal corresponds to a compound with the chemical formula C₉H₁₈N, suggesting the presence of a yet-unidentified piperidine alkaloid structurally related to this compound[2].

The biosynthesis of piperidine alkaloids, such as the well-studied coniine, proceeds via a polyketide pathway[3][4]. It is hypothesized that this compound analogs could be formed through a similar biosynthetic route, originating from L-lysine.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for 2-acetylpiperidine, the core structure of this compound, is initiated from the amino acid lysine. This pathway likely involves a series of enzymatic reactions including decarboxylation, deamination, and cyclization to form the piperidine ring, followed by an acylation step to introduce the acetyl group.

Quantitative Data

Quantitative analysis of this compound analogs in natural sources is limited due to the lack of confirmed identification. However, the study on Conium maculatum provides a starting point for future quantitative investigations. The relative abundance of the unidentified C₉H₁₈N alkaloid was significant in the fruit tissues[2].

| Plant Species | Plant Part | Compound | Concentration/Abundance | Analytical Method | Reference |

| Conium maculatum | Fruits | Unidentified (C₉H₁₈N) | High relative intensity in "coniine layer" | MALDI-MSI | [2] |

Note: The concentration is reported as relative intensity due to the unavailability of a pure standard for the unidentified compound.

Experimental Protocols

The isolation and analysis of piperidine alkaloids from plant matrices typically involve an initial acid-base extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Piperidine Alkaloids from Plant Material

This protocol is a general method for the extraction of alkaloids from plant material, adapted from procedures used for Conium maculatum[5].

Materials:

-

Dried and powdered plant material (e.g., Conium maculatum seeds)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Dissolve the crude extract in 100 mL of 1 M HCl.

-

Wash the acidic solution with 3 x 50 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.

-

Extract the liberated alkaloids with 3 x 50 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Analytical Methods for Identification and Quantification

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the preliminary analysis of the alkaloid extract[6].

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 85:14:1 v/v/v).

-

Visualization: UV light (254 nm and 365 nm) and Dragendorff's reagent for the detection of alkaloids (orange-brown spots).

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile alkaloids[7][8].

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

-

Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: Comparison of retention times and mass spectra with those of authentic standards (if available) or with spectral libraries (e.g., NIST).

3.2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of complex mixtures and is particularly useful for non-volatile or thermally labile compounds[9].

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) for structural elucidation and quantification using methods like Selected Reaction Monitoring (SRM).

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. plantsjournal.com [plantsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. tpcj.org [tpcj.org]

- 9. login.medscape.com [login.medscape.com]

The Pharmacology of Piperidine Ketones: A Technical Guide for Researchers

Introduction to the Piperidine Ketone Scaffold

Piperidine ketones, also known as piperidones, are a class of heterocyclic organic compounds featuring a piperidine ring with a ketone functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its versatility as a scaffold for the synthesis of novel therapeutic agents. The piperidine ring can be substituted at various positions, and the ketone group can be located at the 2, 3, or 4-position of the ring, leading to a wide array of derivatives with diverse pharmacological properties. These compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral effects. This guide provides an in-depth overview of the pharmacology of piperidine ketones, focusing on their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Activities and Mechanisms of Action

The pharmacological activities of piperidine ketones are diverse and depend on the specific substitutions on the piperidine ring. Key therapeutic areas where these compounds have shown promise include oncology, neurodegenerative diseases, and inflammatory disorders.

Anticancer Activity of 4-Piperidones

A prominent class of piperidine ketones with well-documented anticancer properties is the 3,5-bis(arylidene)-4-piperidones. These compounds, considered curcumin mimics, exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.

Mechanism of Action:

-

Inhibition of Topoisomerase IIα: Some 4-piperidone derivatives act as topoisomerase IIα inhibitors.[1] Topoisomerase IIα is a crucial enzyme that alters DNA topology and is essential for DNA replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

-

Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[2] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain 3,5-bis(arylidene)-4-piperidones have been shown to down-regulate TNF-α-induced NF-κB activation, thereby sensitizing cancer cells to apoptosis.[1]

-

Inhibition of the MDM2-p53 Interaction: The p53 tumor suppressor protein is a key regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[3] N-substituted piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the reactivation of p53 and subsequent tumor regression.[3]

Signaling Pathway: Topoisomerase IIα Inhibition

Caption: Inhibition of Topoisomerase IIα by piperidone derivatives.

Signaling Pathway: NF-κB Activation

Caption: NF-κB signaling and its inhibition by piperidones.

Neuroprotective Activity of 2-Piperidones

Derivatives of 2-piperidone have emerged as promising agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit key pathological processes in the disease.

Mechanism of Action:

-

Inhibition of β-Amyloid Aggregation: A pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) peptides into neurotoxic plaques.[4] Certain 2-piperidone derivatives have been shown to effectively inhibit the self-aggregation of Aβ peptides in a concentration-dependent manner.[4]

-

Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia, plays a crucial role in the progression of Alzheimer's disease.[4] Lipopolysaccharide (LPS) is often used to induce an inflammatory response in microglia. 2-piperidone derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells.[4]

Signaling Pathway: LPS-Induced Neuroinflammation

Caption: LPS-induced neuroinflammation pathway in microglia.

Quantitative Data and Structure-Activity Relationships

The biological activity of piperidine ketones is highly dependent on their chemical structure. The following tables summarize key quantitative data for representative compounds, illustrating the structure-activity relationships (SAR).

Table 1: Cytotoxicity of 3,5-Bis(benzylidene)-4-piperidone Derivatives

| Compound | R Group | Cell Line | IC50 (µM) | Reference |

| 1a | H | Molt4/C8 | 0.4 - 8 | [5] |

| 1b | 3-F | Molt4/C8 | < 10 | [5] |

| 1c | 4-F | Molt4/C8 | < 10 | [5] |

| 1d | 2-Cl | Molt4/C8 | < 10 | [5] |

| 1e | 3-Cl | Molt4/C8 | < 10 | [5] |

| 1f | 4-Cl | Molt4/C8 | < 10 | [5] |

| 11b | Varies | HeLa | 6.07 ± 0.06 | [6] |

| 11b | Varies | IMR-32 | 8.07 ± 0.02 | [6] |

Note: The IC50 values for compounds 1a-1f are presented as a range as specific values for each were not provided in the source.

Table 2: Inhibition of Aβ(1-42) Aggregation by 2-Piperidone Derivatives

| Compound | Inhibition of Aβ(1-42) self-aggregation (%) at 20 µM | Reference |

| 7q | 59.11 | [4] |

Table 3: Pharmacokinetic Properties of N-Substituted Piperidinone MDM2 Inhibitors in Rats

| Compound | IV CL (L/h/kg) | t1/2 (h) | PO %F | Reference |

| 6 | 0.23 | 3.5 | 79 | [3] |

| 7 | 0.77 | - | - | [3] |

| 14 | 0.93 | - | - | [3] |

IV CL: Intravenous Clearance; t1/2: Half-life; PO %F: Oral Bioavailability. "-" indicates data not provided in the source.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the pharmacological properties of piperidine ketones. Below are methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Workflow: MTT Cytotoxicity Assay

Caption: A typical workflow for an MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the piperidone ketone derivatives.

-

Incubation: Incubate the plates for 72 hours.[7]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the cells for 1.5 hours at 37°C.[7]

-

Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[7]

-

Absorbance Reading: Incubate for 15 minutes with shaking, and then measure the absorbance at 492 nm.[7]

Aβ Aggregation Inhibition: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.

Workflow: Thioflavin T (ThT) Assay

Caption: A generalized workflow for the Thioflavin T assay.

Detailed Protocol:

-

Sample Preparation: Prepare 50 µM protein samples (e.g., Aβ) in the presence and absence of the test compounds with 20 µM ThT in 25 mM Tris buffer (pH 7.4).[8]

-

Incubation: Incubate the samples in a 96-well plate at 37°C without shaking.[8]

-

Fluorescence Measurement: Measure the ThT fluorescence over time using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[8]

MDM2-p53 Interaction: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a sensitive method for studying protein-protein interactions, such as that between MDM2 and p53.

Workflow: HTRF Assay for MDM2-p53 Interaction

Caption: A typical workflow for an HTRF-based assay.

Detailed Protocol:

-

Assay Setup: In a 96- or 384-well low volume white plate, dispense the test compounds.[9]

-

Protein Addition: Add GST-tagged human MDM2 protein.[9]

-

HTRF Reagent Addition: Add a mixture of anti-GST antibody labeled with Europium cryptate and a red-labeled MDM2 ligand.[9]

-

Incubation and Measurement: After an incubation period, measure the HTRF signal. The degree of inhibition of the FRET signal corresponds to the compound's ability to disrupt the MDM2-ligand interaction.

Conclusion

Piperidine ketones represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their synthetic tractability allows for the generation of diverse libraries for screening and optimization. The anticancer 3,5-bis(arylidene)-4-piperidones and the neuroprotective 2-piperidone derivatives are particularly noteworthy examples of the therapeutic potential of this scaffold. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel piperidine ketones is warranted to fully exploit their potential in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers in this exciting field.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 9. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]

Theoretical and Computational Insights into 2-Acetylpiperidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpiperidine, a substituted piperidine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in a wide array of pharmaceuticals and natural products, and its three-dimensional conformation is a critical determinant of biological activity.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of 2-acetylpiperidine and its analogs. We will delve into conformational analysis, quantum chemical calculations, molecular docking, and other computational techniques that are instrumental in understanding the molecule's behavior and its potential as a therapeutic agent.

Conformational Analysis of the 2-Acetylpiperidine Scaffold

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] However, the introduction of an N-acetyl group and a 2-position substituent significantly influences the conformational equilibrium. The partial double-bond character of the amide C-N bond creates a pseudoallylic strain that often forces the 2-substituent into an axial orientation.[2]

Conformational Preferences and Energetics

Quantum mechanics (QM) calculations have been employed to determine the relative free energies (ΔG) of different conformers of 2-substituted N-acylpiperidines, which serve as a close model for 2-acetylpiperidine. These studies highlight the energetic favorability of the axial conformer over the equatorial conformer.

| Compound/Analog | Conformer | ΔG (kcal/mol) | Method | Reference |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | M06-2X | [2] |

| 1-(2-methyl-1-piperidyl)ethanone | Equatorial (trans) | +1.5 (destabilized) | M06-2X | [2] |

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | M06-2X | [2] |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | M06-2X | [2] |

| 1,2-dimethylpiperidine | Equatorial | +1.8 | M06-2X | [2] |

Note: 1-(2-methyl-1-piperidyl)ethanone is a very close structural analog of 2-acetylpiperidine.

In addition to the chair conformation, twist-boat conformations can also be populated, particularly upon binding to a biological target. QM calculations suggest that for N-acylpiperidines with a 2-substituent, the twist-boat conformation is about 1.5 kcal/mol less favorable than the chair conformation.[2]

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 2-acetylpiperidine.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. DFT calculations on N-acetylated piperidine derivatives provide insights into these properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | -5.212 | -2.047 | 3.165 | DFT/B3LYP/6-311G(d,p) |

This data is for a more complex N-acetylpiperidine derivative, but the methodology is directly applicable to 2-acetylpiperidine.

Protocol for Quantum Chemical Calculations

A typical workflow for performing quantum chemical calculations on a 2-acetylpiperidine analog involves the following steps:

-

Initial 3D Structure Generation: The 3D conformation of the molecule is generated, often with substituents built in either the equatorial or axial orientation.[2]

-

Geometry Optimization: The geometry is first optimized in the gas phase at a specific level of theory, for example, B3LYP with a 6-31G(d) basis set.[2]

-

Further Optimization with Solvation Model: To simulate a more biologically relevant environment, geometry optimizations are further performed using an implicit water model, such as the Polarizable Continuum Model (PCM), and an empirical dispersion correction (e.g., D3).[2]

-

Frequency and NBO Analysis: Following optimization, frequency calculations are performed to confirm that the structure is at a true energy minimum. Natural Bond Orbital (NBO) analysis can also be conducted to study orbital interactions.[2]

-

Software: The Gaussian 16 package is a commonly used software for these types of calculations.[2]

Molecular Docking and Interaction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein. This is a critical step in structure-based drug design.[4] Acetylcholinesterase (AChE) is a common target for piperidine-based inhibitors in the context of Alzheimer's disease research.[5]

Docking Scores and Binding Interactions

Molecular docking studies on piperidine derivatives targeting acetylcholinesterase have been reported, providing insights into their potential binding affinities.

| Compound Series | Most Potent Compound | IC50 | Target | Key Interactions |

| N-(2-(piperidine-1-yl)ethyl)benzamides | Compound 5d (ortho-fluoro) | 13 ± 2.1 nM | AChE | Hydrogen bonding of the carbonyl group with Tyrosine 121. |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4a (ortho-chloro) | 0.91 ± 0.045 µM | AChE | Similar binding mode to donepezil. |

Protocol for Molecular Docking against Acetylcholinesterase

The following protocol outlines a typical molecular docking workflow for a 2-acetylpiperidine-like molecule against AChE:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein (e.g., human AChE complexed with a known inhibitor like donepezil, PDB code: 1EVE) is obtained from the Protein Data Bank.[5]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The 2D structure of the ligand (2-acetylpiperidine) is drawn and converted to a 3D structure. Its energy is minimized using a suitable force field (e.g., Austin Model 1 - AM1).[5]

-

-

Docking Simulation:

-

A docking program (e.g., ArgusLab 4.0, AutoDock) is used.[5]

-

The binding site is defined, often based on the position of a co-crystallized ligand in the experimental structure.

-

The docking algorithm explores possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

-

-